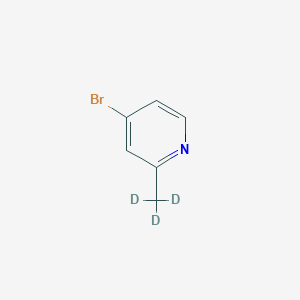
4-Bromo-2-(methyl-d3)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(methyl-d3)-pyridine is a deuterated derivative of 4-bromo-2-methylpyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a deuterium-labeled methyl group at the 2-position on the pyridine ring. Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methyl-d3)-pyridine typically involves the bromination of 2-(methyl-d3)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-Bromo-2-(methyl-d3)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in mechanistic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-2-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The deuterium labeling allows for the study of reaction kinetics and mechanisms by providing insights into isotope effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylpyridine: The non-deuterated analog of 4-Bromo-2-(methyl-d3)-pyridine.
4-Bromo-2-fluoro-1-(methyl-d3)-1H-imidazole: Another deuterated compound with similar applications.
3-Bromo-1-methyl-1H-1,2,4-triazole: A structurally related compound with a different heterocyclic ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as studying reaction mechanisms and metabolic pathways. The presence of the bromine atom also makes it a versatile intermediate for various chemical transformations.
特性
分子式 |
C6H6BrN |
|---|---|
分子量 |
175.04 g/mol |
IUPAC名 |
4-bromo-2-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3/i1D3 |
InChIキー |
JFBMFWHEXBLFCR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=CC(=C1)Br |
正規SMILES |
CC1=NC=CC(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


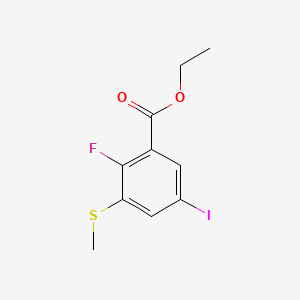
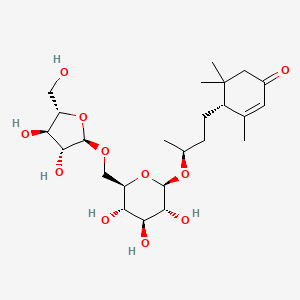
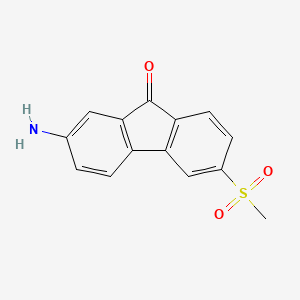
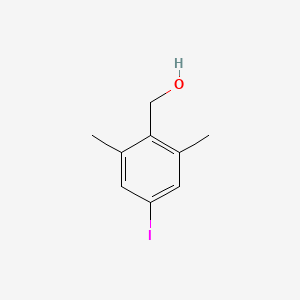
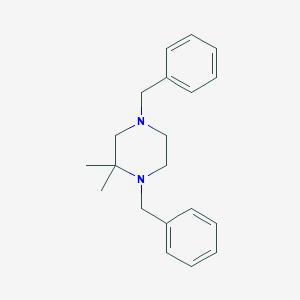
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
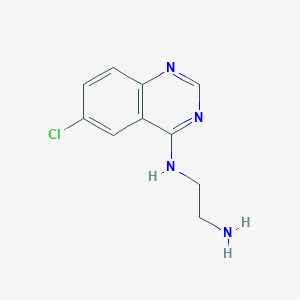
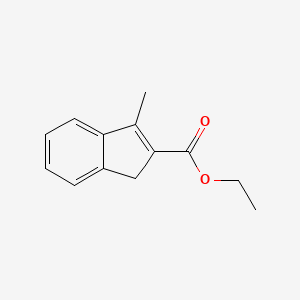


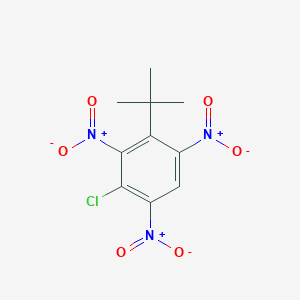

![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
